Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is an organic compound with the molecular formula and a molecular weight of approximately 248.68 g/mol. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, making it a valuable reagent in organic synthesis and biological research. It is classified under sulfonyl compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate can be sourced from various chemical suppliers, with its CAS number being 53305-12-7. It is primarily classified as a sulfonic acid derivative due to the presence of the chlorosulfonyl group. This classification allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry and medicinal chemistry.
The synthesis of methyl 2-[4-(chlorosulfonyl)phenyl]acetate typically involves the chlorosulfonation of methyl 2-(4-mercaptophenyl)acetate. The reaction can be carried out using chlorosulfonic acid as a reagent under controlled conditions to ensure high yield and purity.
The molecular structure of methyl 2-[4-(chlorosulfonyl)phenyl]acetate features:
COC(=O)CC1=CC=C(S(=O)(=O)Cl)C=C1
.Methyl 2-[4-(chlorosulfonyl)phenyl]acetate undergoes several types of chemical reactions:
The mechanism of action for methyl 2-[4-(chlorosulfonyl)phenyl]acetate involves its interaction with liver X receptors (LXR). By modulating LXR activity, this compound influences various biological pathways, potentially affecting lipid metabolism and inflammation processes. Research indicates that it may play a role in treating diseases related to LXR signaling pathways .
The compound carries hazard statements indicating it may cause severe skin burns and eye damage (GHS hazard statements H314-H318). Proper safety precautions should be taken when handling this chemical .
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4